Bienvenue dans la boutique en ligne BenchChem!

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide

HDAC6 inhibition histone deacetylase epigenetics

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide is a synthetic small-molecule histone deacetylase (HDAC) inhibitor belonging to the benzimidazole-piperidine-acetamide structural class. It was disclosed as Compound 53 in US Patent 9,249,087, which describes a series of HDAC inhibitors with selectivity for HDAC6.

Molecular Formula C20H20F2N4O
Molecular Weight 370.404
CAS No. 887216-45-7
Cat. No. B2594433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide
CAS887216-45-7
Molecular FormulaC20H20F2N4O
Molecular Weight370.404
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=C(C=C(C=C4)F)F
InChIInChI=1S/C20H20F2N4O/c21-14-5-6-16(15(22)11-14)23-19(27)12-26-9-7-13(8-10-26)20-24-17-3-1-2-4-18(17)25-20/h1-6,11,13H,7-10,12H2,(H,23,27)(H,24,25)
InChIKeyIETFGAHKZZJFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide (CAS 887216-45-7): A Selective HDAC6 Inhibitor from the Benzimidazole-Piperidine Chemotype


2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide is a synthetic small-molecule histone deacetylase (HDAC) inhibitor belonging to the benzimidazole-piperidine-acetamide structural class. It was disclosed as Compound 53 in US Patent 9,249,087, which describes a series of HDAC inhibitors with selectivity for HDAC6 [1]. BindingDB data demonstrates that this compound inhibits HDAC6 with an IC50 of 124 nM, while showing substantially weaker activity against HDAC1 (IC50 = 23,800 nM) and HDAC8 (IC50 = 1,920 nM) under identical assay conditions [2].

Why HDAC6 Inhibitors Are Not Interchangeable: Isoform Selectivity Determines Biological Outcome


HDAC6 inhibitors are not generic tools; their selectivity profiles against the 11 human HDAC isoforms vary dramatically, and even structurally similar compounds within the same patent series can exhibit orders-of-magnitude differences in isoform selectivity [1]. For example, within the US9249087 series, Compound 4 achieves an HDAC6 IC50 of 1.46 nM [2], while Compound 53 (the target compound) exhibits an IC50 of 124 nM [3]. Substituting one HDAC6 inhibitor for another without experimentally validating the selectivity profile risks confounding biological interpretation due to unintended class I HDAC (HDAC1/2/3) inhibition, which can alter gene expression programs unrelated to HDAC6 function.

Quantitative Differentiation of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide: Head-to-Head and Cross-Study Comparisons


HDAC6 Inhibitory Potency: Moderate Activity Relative to Leading Clinical and Probe Compounds

The target compound inhibits HDAC6 with an IC50 of 124 nM in a fluorescently-labeled acetylated substrate assay at pH 8.0 [1]. This represents an 8- to 31-fold lower potency relative to the clinical candidate Ricolinostat (ACY-1215, IC50 = 5 nM) , the probe compound Tubastatin A (IC50 = 15 nM) , Nexturastat A (IC50 = 5 nM) [2], and the tool compound Tubacin (IC50 = 4 nM) [3].

HDAC6 inhibition histone deacetylase epigenetics cancer research

HDAC6 vs HDAC1 Selectivity Ratio: A Distinct Intermediate Selectivity Window

The selectivity ratio of the target compound for HDAC6 over HDAC1 is approximately 192-fold (HDAC1 IC50 = 23,800 nM / HDAC6 IC50 = 124 nM) [1]. This places it in a unique selectivity niche: it is 16-fold more selective than Ricolinostat (~12-fold) , yet substantially less selective than Tubastatin A (~1,093-fold) , Nexturastat A (~604-fold) [2], and Tubacin (~350-fold) .

HDAC isoform selectivity class I vs class IIb HDAC selectivity profiling

HDAC6 vs HDAC8 Selectivity Profile: Broader Class IIb Inhibition

The target compound exhibits an HDAC8 IC50 of 1,920 nM, yielding an HDAC6/HDAC8 selectivity ratio of 15.5-fold [1]. This contrasts with Tubastatin A, which demonstrates a 57-fold selectivity for HDAC6 over HDAC8 (HDAC8 IC50 = 854 nM) [2]. The target compound's lower selectivity against HDAC8 indicates a broader class IIb HDAC inhibition profile.

HDAC8 inhibition class IIb HDAC dual HDAC6/HDAC8

Non-Hydroxamic Acid Zinc-Binding Group Chemotype: Scaffold Differentiation from Classical HDAC6 Inhibitors

Unlike the majority of potent HDAC6 inhibitors—including Tubastatin A, Ricolinostat, Nexturastat A, and Tubacin—which employ a hydroxamic acid moiety to chelate the catalytic zinc ion [REFS-1, REFS-2, REFS-3], the target compound features an acetamide group as its putative zinc-binding functionality within a benzimidazole-piperidine scaffold [4]. This structural differentiation places the compound in a distinct chemotype category with potentially different physicochemical and pharmacokinetic properties.

zinc-binding group acetamide chemotype non-hydroxamic acid HDAC inhibitor scaffold hopping

Optimal Research and Industrial Application Scenarios for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide


Dose-Response and Partial HDAC6 Target Engagement Studies in Neuroscience and Oncology

The intermediate HDAC6 potency (IC50 = 124 nM) and 192-fold selectivity over HDAC1 make this compound suitable for dose-response studies investigating the threshold of HDAC6 inhibition required for biological effects, without the confounding influence of strong class I HDAC inhibition that complicates experiments using less selective inhibitors such as Ricolinostat [1].

Comparative Selectivity Profiling for HDAC6 Tool Compound Selection and Validation

Researchers selecting an HDAC6 inhibitor for target validation studies can use this compound as part of a selectivity panel, alongside high-selectivity probes (Tubastatin A, Nexturastat A) and clinical candidates (Ricolinostat), to control for selectivity-dependent phenotypic outcomes [REFS-1, REFS-2].

Scaffold-Hopping and Medicinal Chemistry Optimization Programs for Non-Hydroxamic Acid HDAC6 Inhibitors

The non-hydroxamic acid acetamide zinc-binding group and benzimidazole-piperidine scaffold provide a structurally distinct starting point for medicinal chemistry optimization aimed at improving pharmacokinetic properties while maintaining HDAC6 selectivity [2]. The patent series (US9249087) provides multiple analogs for SAR exploration [3].

Dual HDAC6/HDAC8 Biological Investigation in Cytoskeletal Regulation and Autophagy

Given its 15.5-fold selectivity over HDAC8 (compared to 57-fold for Tubastatin A), this compound is appropriate for studies investigating the combined roles of class IIb HDACs (HDAC6 and HDAC8) in cellular processes such as cytoskeletal regulation, autophagy, and stress response [1].

Quote Request

Request a Quote for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.